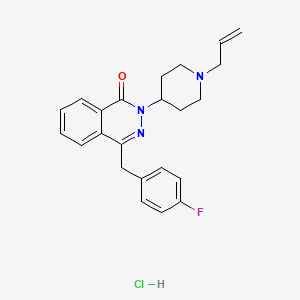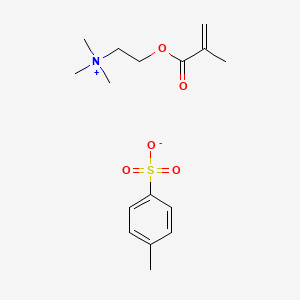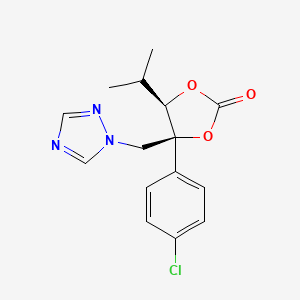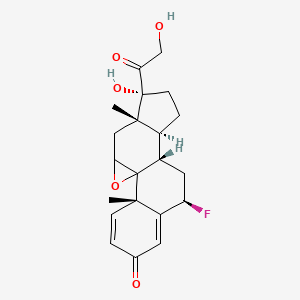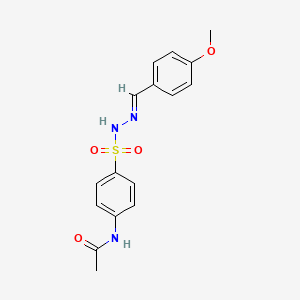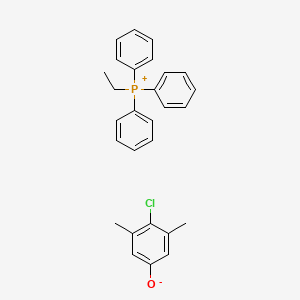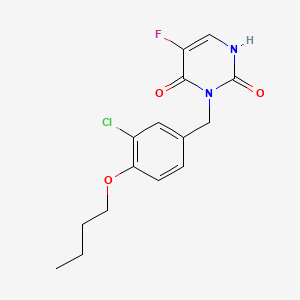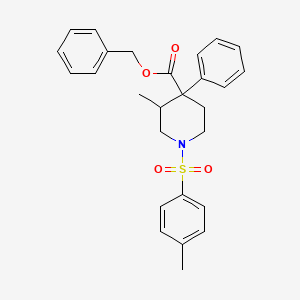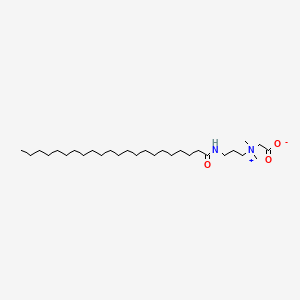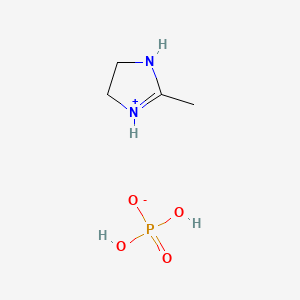
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: Introduction of the methyl group can be done using methylating agents such as methyl iodide or methyl triflate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline exerts its effects involves interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,10,11-Tetramethoxy-6-methyl-isoquinoline
- 2,3,10,11-Tetramethoxy-6-methyl-quinoline
- 2,3,10,11-Tetramethoxy-6-methyl-naphthalene
Uniqueness
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline is unique due to its specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
47539-06-0 |
|---|---|
Fórmula molecular |
C22H22NO4+ |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2,3,10,11-tetramethoxy-6-methylisoquinolino[3,2-a]isoquinolin-7-ium |
InChI |
InChI=1S/C22H22NO4/c1-13-6-15-9-20(25-3)22(27-5)11-17(15)18-7-14-8-19(24-2)21(26-4)10-16(14)12-23(13)18/h6-12H,1-5H3/q+1 |
Clave InChI |
GMPFYSPIYKEORH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(C=C2C3=[N+]1C=C4C=C(C(=CC4=C3)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


